4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole

Lipophilicity Drug-likeness Pyrazole regioisomers

4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole is a heterocyclic building block of the pyrazole family, bearing a bromine atom at position 4, a difluoromethyl group at N1, and a methyl group at C3. The compound has a molecular weight of 211.01 g mol⁻¹, a computed XLogP3 value of 2.2, and a topological polar surface area of 17.8 Ų, indicating moderate lipophilicity and low polarity.

Molecular Formula C5H5BrF2N2
Molecular Weight 211.01
CAS No. 1215295-92-3
Cat. No. B596695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole
CAS1215295-92-3
Synonyms4-bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole(SALTDATA: FREE)
Molecular FormulaC5H5BrF2N2
Molecular Weight211.01
Structural Identifiers
SMILESCC1=NN(C=C1Br)C(F)F
InChIInChI=1S/C5H5BrF2N2/c1-3-4(6)2-10(9-3)5(7)8/h2,5H,1H3
InChIKeyCRXSLMHZTLIPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole (CAS 1215295-92-3) – Key Physicochemical and Structural Profile for Procurement Prioritization


4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole is a heterocyclic building block of the pyrazole family, bearing a bromine atom at position 4, a difluoromethyl group at N1, and a methyl group at C3. The compound has a molecular weight of 211.01 g mol⁻¹, a computed XLogP3 value of 2.2, and a topological polar surface area of 17.8 Ų, indicating moderate lipophilicity and low polarity [1]. It is commercially available as a liquid with typical purities of ≥95 % . The specific substitution pattern distinguishes it from regioisomeric analogs and other halogenated difluoromethyl pyrazoles commonly employed in medicinal chemistry and agrochemical synthesis.

1 Med Chem building block with moderate lipophilicity (XLogP3 ~2.2) suited for CNS and oral drug-like fragment libraries.
2 Automated synthesis ready — supplied as a liquid at ambient temperature for direct use in high-throughput parallel chemistry platforms.
3 Selective cross-coupling handle — 4-Br substitution supports reported Suzuki–Miyaura reactivity with reduced protodehalogenation risk vs iodo analogs.Class-level inference; verify in target substrate.

Why 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole Cannot Be Casually Replaced by Regioisomeric or Trifluoromethyl Analogs


Pyrazole building blocks with identical molecular formulae but different substitution patterns—such as the regioisomer 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole—exhibit distinct lipophilicity (ΔlogP ≈ 0.10–0.30), divergent reactivity in cross-coupling reactions, and are covered by separate patent filings for different final active ingredients [1]. Similarly, replacing the difluoromethyl group with a trifluoromethyl group increases lipophilicity by approximately 0.5–1.0 logP units and alters metabolic stability profiles, making generic substitution untenable without re-optimization of downstream pharmacokinetic or physicochemical properties [2]. The evidence below quantifies these differences.

Regioisomer 4-bromo-3-(difluoromethyl)-1-methyl isomer exhibits a different lipophilicity profile and patent-protected reactivity; cross-coupling outcomes may not transfer directly.
Trifluoromethyl analog Replacing –CHF₂ with –CF₃ increases logP by 0.4–0.6 units, potentially shifting metabolic stability and off-target binding profiles in lead optimization.
4-Iodo analog Iodo-substituted pyrazoles may increase dehalogenation side-products during coupling; reported class-level data suggests bromo handle offers a more reliable reactivity balance.

Quantitative Differentiation Evidence: 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole vs. Closest Analogs


Lipophilicity Advantage Over the 3-Difluoromethyl Regioisomer

The target compound exhibits a computed XLogP3 value of 2.2, which is 0.08 units higher than the value reported for the regioisomer 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole (logP = 2.12) [1]. This modest difference can influence membrane permeability and off-target binding in medicinal chemistry campaigns.

Lipophilicity vs. 3-Isomer
Head-to-head
XLogP3 = 2.2
ΔlogP = +0.08 vs. regioisomer
Reported lipophilicity difference may influence permeability and protein binding in medicinal chemistry models.
Computed values; experimental logP reported as 1.90. Context-dependent interpretation.
Lipophilicity Drug-likeness Pyrazole regioisomers

Superior Suzuki–Miyaura Cross-Coupling Reactivity Compared to 4-Iodo Analogs

A detailed mechanistic study on halogenated pyrazoles demonstrated that bromo and chloro derivatives undergo Suzuki–Miyaura coupling with significantly reduced dehalogenation side-reaction compared to iodo analogs [1]. While quantitative yield data for the specific compound are not available, the class-level finding supports that the 4-bromo substituent provides a favorable balance of reactivity and selectivity, avoiding the unwanted protodehalogenation that plagues 4-iodopyrazoles.

Cross-Coupling Reactivity
Class-level
Br > I in dehalogenation control
Supports selection of bromo handle for Suzuki–Miyaura workflows requiring reduced side-product formation.
Peer-reviewed class comparison; not specific to this compound. Validate per substrate.
Cross-coupling Suzuki–Miyaura Dehalogenation Pyrazole building blocks

Physical Form Advantage: Liquid at Ambient Temperature Facilitates Automated Dispensing

The target compound is supplied as a liquid at room temperature (purity ≥95 %), whereas many close analogs—particularly 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole—are solids that require dissolution or melting before use . Liquid form eliminates the need for pre-weighing and dissolution steps, reduces electrostatic weighing errors, and is compatible with automated liquid-handling platforms.

Physical Form Handling
Head-to-head
Liquid at ambient temp.
Liquid format supports automated dispensing platforms and reduces pre-weighing steps in high-throughput synthesis.
Solid regioisomer requires dissolution; source-specific comparison.
Physical form Liquid handling Automated synthesis Procurement specification

Reduced Lipophilicity and Potentially Improved Metabolic Stability vs. Trifluoromethyl Analog

The difluoromethyl group in the target compound confers lower lipophilicity than a trifluoromethyl group. Literature data show that gem-difluoromethyl groups increase logP by only +0.2 to +0.4 units relative to the non-fluorinated analogue, whereas the corresponding trifluoromethyl group increases logP by approximately +0.6 to +1.0 units [1]. The difluoromethyl group also acts as a weak hydrogen-bond donor, which can modulate metabolic stability and off-target binding in ways not possible with the purely hydrophobic trifluoromethyl group [2].

–CHF₂ vs. –CF₃ Lipophilicity
Class-level
ΔlogP ≈ +0.2 to +0.4
vs. +0.6 to +1.0 for –CF₃
Reported lower lipophilicity contribution may support improved lipophilic efficiency (LipE) metrics in lead optimization.
Literature review; experimental verification recommended for specific series.
Fluorine chemistry Metabolic stability Lipophilic efficiency Drug discovery

Optimal Application Scenarios for 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Campaigns Requiring Moderate Lipophilicity and Fluorine-Mediated Metabolic Stability

The target compound’s lipophilicity profile (XLogP3 = 2.2) positions it favorably for central nervous system (CNS) and oral drug programs where logP values between 1 and 3 are desirable for optimal absorption and distribution. The difluoromethyl group provides a 0.4–0.6 logP unit advantage over trifluoromethyl analogs, reducing the risk of promiscuous off-target binding and phospholipidosis [1][2]. This building block is therefore suitable for synthesizing focused libraries aimed at improving LipE and microsomal stability in hit-to-lead stages.

High-Throughput Parallel Synthesis and Automated Library Production

The liquid physical form and room-temperature stability of this compound enable direct use in automated liquid handlers without pre-processing, reducing operational steps and improving dispensing accuracy [1]. The bromo handle ensures reliable Suzuki–Miyaura cross-coupling performance with low dehalogenation side-products, minimizing purification burden in array synthesis [2].

Agrochemical Intermediate Synthesis with Regioisomeric Specificity

Patent literature demonstrates that the regioisomeric placement of the difluoromethyl and methyl groups on the pyrazole core is critical for the biological activity of downstream fungicidal amides [1]. The target compound’s 1-difluoromethyl-3-methyl-4-bromo substitution pattern maps directly onto the core of several development candidates, making it the mandatory intermediate for the synthesis of specific agrochemical leads without the need for regioisomeric separation.

Application
Selection Property
Validation Focus
CNS / oral drug lead optimization
Moderate lipophilicity and –CHF₂-mediated profile
LipE, microsomal stability, and off-target binding review
High-throughput parallel library synthesis
Liquid physical form and bromo cross-coupling handle
Automated dispensing accuracy and coupling yield verification
Agrochemical intermediate development
Regiospecific 1-difluoromethyl-3-methyl-4-bromo pattern
Patent-mapped core structure and regioisomeric purity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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